molecular formula C4H7NO B1584576 N-Vinylacetamide CAS No. 5202-78-8

N-Vinylacetamide

Cat. No.: B1584576
CAS No.: 5202-78-8
M. Wt: 85.1 g/mol
InChI Key: RQAKESSLMFZVMC-UHFFFAOYSA-N
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Description

N-Vinylacetamide is a non-ionic monomer known for its amphipathic properties. It is recognized for its ability to polymerize and is used in various applications due to its solubility in water and organic solvents. The compound has a chemical formula of C4H7NO and a molar mass of 85.106 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Vinylacetamide can be synthesized through the reaction of acetamide and acetaldehyde to form ethylidene bisacetamide, which is then pyrolyzed to produce this compound . This reaction typically involves the use of a sulfuric acid catalyst.

Industrial Production Methods: Showa Denko K.K. has industrialized the production of this compound since 1997. The process involves the polymerization of this compound using various radical polymerization processes .

Chemical Reactions Analysis

Types of Reactions: N-Vinylacetamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: N-Vinylacetamide is unique due to its amphipathic nature and its ability to polymerize under various conditions. Its solubility in both water and organic solvents makes it versatile for different applications .

Properties

IUPAC Name

N-ethenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO/c1-3-5-4(2)6/h3H,1H2,2H3,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQAKESSLMFZVMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

28408-65-3
Record name Poly(N-vinylacetamide)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28408-65-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID0063735
Record name N-Vinylacetamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

85.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5202-78-8
Record name N-Vinylacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5202-78-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name N-Vinylacetamide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetamide, N-ethenyl-
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Record name N-Vinylacetamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-vinylacetamide
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Record name N-VINYLACETAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/227WR07D3L
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Synthesis routes and methods

Procedure details

The pyrolysis apparatus consisted of a 250 ml 3-neck flask for vaporization immersed in an oil bath at 150° (fitted with a nitrogen inlet, a dropping funnel, a magnetic stirrer and an outlet to the pyrolysis tube); a quartz (20 inch×1inch) pyrolysis tube (packed with stainless steel shavings and heated to 580° C. with a heating tape); and two traps, the first in ice-water and the second in CO2 acetone. The internal pressure was 7-10 mm and the internal nitrogen flow was ~1 liter/min. (~10 ml/min. at 1 atm). The N-α-methoxy-ethyl acetamide was added to the vaporization flask in small (25 grams) portions to prevent the disproportionation that sometime occurred with larger quantities being heated longer times. The N-α-methoxy-ethyl acetamide evapoarated and passed through the pyrolysis tube at ~1 gram/min. In a typical run 103 grams of N-α-methoxy-ethyl acetamide gave 3.5 grams of residue and 72 grams of N-vinyl acetamide. The residues in the two traps were combined, diluted with 75 ml of MeOH, treated with 1 gram of activated charcoal. The methanol was evaporated and the residue distilled 79°-80° at 1.7 mm to give 71 grams of white crystals (95%).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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